2-(3-Methoxy-1,2-benzothiazol-5-yl)acetamide
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Overview
Description
2-(3-Methoxy-1,2-benzothiazol-5-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-1,2-benzothiazol-5-yl)acetamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Another approach includes the use of thioamide or carbon dioxide as raw materials, catalyzed by diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques to enhance yield and reduce reaction time . These methods are designed to be efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-1,2-benzothiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(3-Methoxy-1,2-benzothiazol-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-tubercular, anti-cancer, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-1,2-benzothiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting biochemical processes. For instance, it may inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to its potential use as an anti-tubercular agent.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its anti-cancer and anti-microbial properties.
2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.
6-Methoxybenzothiazole: Investigated for its neuroprotective and anti-inflammatory activities.
Uniqueness
2-(3-Methoxy-1,2-benzothiazol-5-yl)acetamide stands out due to its specific methoxy substitution at the 3-position, which may enhance its biological activity and selectivity compared to other benzothiazole derivatives. This unique structural feature contributes to its potential as a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
65449-71-0 |
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Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2S/c1-14-10-7-4-6(5-9(11)13)2-3-8(7)15-12-10/h2-4H,5H2,1H3,(H2,11,13) |
InChI Key |
XWUFSJSZDDOERR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC2=C1C=C(C=C2)CC(=O)N |
Origin of Product |
United States |
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